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Compound of Interest

Compound Name:
3,4-Dimethoxy-5-

hydroxybenzaldehyde

Cat. No.: B129565 Get Quote

This document provides a comprehensive overview of the spectroscopic data for 3,4-
Dimethoxy-5-hydroxybenzaldehyde, a significant chemical intermediate. The following

sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in

drug development and related fields, offering detailed spectroscopic information and the

methodologies for their acquisition.

Spectroscopic Data Summary
The empirical formula for 3,4-Dimethoxy-5-hydroxybenzaldehyde is C₉H₁₀O₄, with a

molecular weight of 182.17 g/mol .[1] The following tables summarize the key spectroscopic

data for this compound.

Table 1: ¹H NMR Spectroscopic Data
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Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment Solvent Frequency

9.77 s 1H
Aldehyde (-

CHO)
DMSO-d₆ 400 MHz

7.08 s 1H
Aromatic (H-

6)
DMSO-d₆ 400 MHz

6.95 s 1H
Aromatic (H-

2)
DMSO-d₆ 400 MHz

3.84 s 3H
Methoxy (-

OCH₃)
DMSO-d₆ 400 MHz

3.76 s 3H
Methoxy (-

OCH₃)
DMSO-d₆ 400 MHz

Data sourced from the Human Metabolome Database.[2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Assignment Solvent Frequency

193.00
Aldehyde Carbonyl

(C=O)
D₂O 500 MHz

159.41
Aromatic Carbon (C-

O)
D₂O 500 MHz

146.00
Aromatic Carbon (C-

O)
D₂O 500 MHz

132.49
Aromatic Carbon (C-

OH)
D₂O 500 MHz

131.13
Aromatic Carbon (C-

CHO)
D₂O 500 MHz

124.74
Aromatic Carbon (C-

H)
D₂O 500 MHz

111.82
Aromatic Carbon (C-

H)
D₂O 500 MHz

55.52
Methoxy Carbon (-

OCH₃)
D₂O 500 MHz

Predicted data sourced from the Human Metabolome Database.[3]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-3100 Broad O-H Stretch (phenolic)

~3010 Medium C-H Stretch (aromatic)

~2940, ~2850 Medium C-H Stretch (aliphatic -OCH₃)

~2830, ~2730 Medium C-H Stretch (aldehyde)

~1680 Strong C=O Stretch (aldehyde)

~1590, ~1500 Strong C=C Stretch (aromatic ring)

~1270, ~1030 Strong C-O Stretch (aryl ether)

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

182 100 [M]⁺

181 95 [M-H]⁺

153 40 [M-CHO]⁺

139 25 [M-CH₃-CO]⁺

111 20

83 15

53 20

Data sourced from the NIST WebBook.[4]

Experimental Protocols
The following sections detail generalized experimental procedures for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen

framework of the molecule.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 3,4-Dimethoxy-5-hydroxybenzaldehyde
for ¹H NMR or 20-50 mg for ¹³C NMR. The solid sample is dissolved in approximately 0.6 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

Transfer to NMR Tube: The resulting solution is carefully transferred into a 5 mm NMR tube

using a pipette, ensuring no solid particles are present.

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR

spectrometer. The experiment begins with locking onto the deuterium signal of the solvent to

stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity.

Data Acquisition:

¹H NMR: A standard proton spectrum is acquired with a 90° pulse, a spectral width of

approximately 12-16 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of

scans are averaged to obtain a good signal-to-noise ratio.[5]

¹³C NMR: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse

sequence is typically used to simplify the spectrum. The spectral width is set to cover the

expected range of carbon signals (e.g., 0-200 ppm).[6] Tetramethylsilane (TMS) is

commonly used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3,4-Dimethoxy-5-
hydroxybenzaldehyde by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.
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Data Acquisition: The anvil is lowered to ensure good contact between the sample and the

crystal. The IR spectrum is then recorded by passing an infrared beam through the ATR

crystal, which is in contact with the sample. The resulting spectrum plots the percentage of

transmittance or absorbance against the wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3,4-Dimethoxy-5-
hydroxybenzaldehyde.

Methodology (Electron Ionization - EI):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC). The

sample is then vaporized in a high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This process removes an electron from the molecule, forming a positively

charged molecular ion ([M]⁺).

Fragmentation: The high energy of the electron beam often causes the molecular ion to

break apart into smaller, charged fragments.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and

separated by a mass analyzer according to their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, and the data is presented as a

mass spectrum, which is a plot of relative intensity versus m/z.[6]

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 3,4-Dimethoxy-5-hydroxybenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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